2-(2-chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of both chloro and fluoro substituents on the phenyl ring, as well as a dimethylphenyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)methanamine
- 2-(2-chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)ethanamide
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)acetamide is unique due to its specific combination of chloro and fluoro substituents, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H15ClFNO |
---|---|
Molecular Weight |
291.75 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H15ClFNO/c1-10-6-7-15(11(2)8-10)19-16(20)9-12-13(17)4-3-5-14(12)18/h3-8H,9H2,1-2H3,(H,19,20) |
InChI Key |
IWPVURDOMJDRKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F)C |
Origin of Product |
United States |
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